molecular formula C21H21BrN2O5S B11473011 4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Cat. No.: B11473011
M. Wt: 493.4 g/mol
InChI Key: KOSHOSJHHLMQIT-UHFFFAOYSA-N
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Description

“4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” is a complex organic compound that features a morpholine ring, an oxazole ring, and various substituents including a bromophenyl group and an ethoxyphenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-halo ketone and an amide.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Attachment of the ethoxyphenylsulfonyl group: This could be done through a sulfonylation reaction using an appropriate sulfonyl chloride.

    Formation of the morpholine ring: This can be synthesized through a nucleophilic substitution reaction involving an appropriate amine and an epoxide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenylsulfonyl group.

    Reduction: Reduction reactions might target the bromophenyl group or the oxazole ring.

    Substitution: The bromine atom in the bromophenyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of various diseases.

Industry

In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of “4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-(2-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
  • 4-{2-(2-Fluorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Uniqueness

The uniqueness of “4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.

Properties

Molecular Formula

C21H21BrN2O5S

Molecular Weight

493.4 g/mol

IUPAC Name

4-[2-(2-bromophenyl)-4-(4-ethoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C21H21BrN2O5S/c1-2-28-15-7-9-16(10-8-15)30(25,26)20-21(24-11-13-27-14-12-24)29-19(23-20)17-5-3-4-6-18(17)22/h3-10H,2,11-14H2,1H3

InChI Key

KOSHOSJHHLMQIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Br)N4CCOCC4

Origin of Product

United States

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